
3,3'-Diiodo-2,2'-bibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Diiodo-2,2’-bibenzofuran: is an organic compound that belongs to the class of bibenzofurans It is characterized by the presence of two iodine atoms attached to the benzofuran rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diiodo-2,2’-bibenzofuran typically involves the iodine electrophilic cyclization reaction. One common method is the reaction of 1,4-bis(2-methoxy-3,5-ditert-butylphenyl)-1,3-diyne with iodine in a dichloromethane solution. The reaction is carried out at room temperature, and the progress is monitored using thin-layer chromatography. The reaction mixture is then quenched with saturated sodium sulfite solution, extracted with dichloromethane, dried with anhydrous magnesium sulfate, and concentrated to obtain the crude product. The final product is purified using silica gel column chromatography .
Industrial Production Methods: While specific industrial production methods for 3,3’-Diiodo-2,2’-bibenzofuran are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Diiodo-2,2’-bibenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bibenzofurans, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3,3’-Diiodo-2,2’-bibenzofuran has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Wirkmechanismus
The mechanism of action of 3,3’-Diiodo-2,2’-bibenzofuran depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of iodine atoms can influence its reactivity and binding affinity, making it a useful tool for studying molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
3,3’-Dibromo-2,2’-bibenzofuran: Similar in structure but with bromine atoms instead of iodine.
3,3’-Dichloro-2,2’-bibenzofuran: Contains chlorine atoms instead of iodine.
3,3’-Difluoro-2,2’-bibenzofuran: Contains fluorine atoms instead of iodine.
Uniqueness: 3,3’-Diiodo-2,2’-bibenzofuran is unique due to the presence of iodine atoms, which impart distinct electronic and steric properties. These properties can influence its reactivity, making it suitable for specific applications that other halogenated bibenzofurans may not be able to achieve .
Eigenschaften
Molekularformel |
C16H8I2O2 |
|---|---|
Molekulargewicht |
486.04 g/mol |
IUPAC-Name |
3-iodo-2-(3-iodo-1-benzofuran-2-yl)-1-benzofuran |
InChI |
InChI=1S/C16H8I2O2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H |
InChI-Schlüssel |
XCPXZRBYCHYVAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(O2)C3=C(C4=CC=CC=C4O3)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


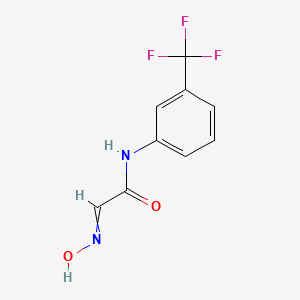
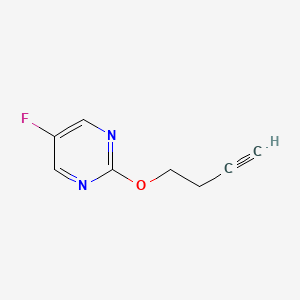
![3-[(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14112668.png)
![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)

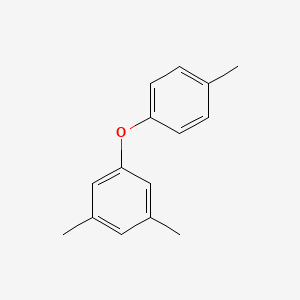
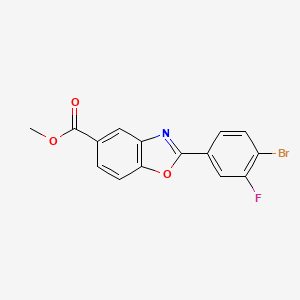
![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B14112693.png)
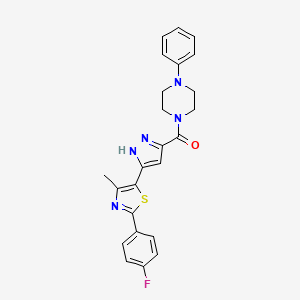
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112704.png)
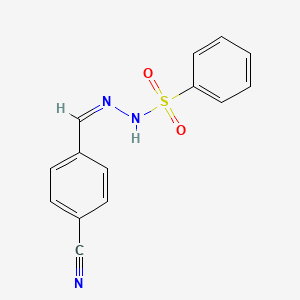

![7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14112723.png)
